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Compound of Interest

Compound Name: (R)-3-Methylpiperazin-2-one

Cat. No.: B152332 Get Quote

A comprehensive guide comparing the synthesis, properties, and biological relevance of the

enantiomers (R)-3-Methylpiperazin-2-one and (S)-3-Methylpiperazin-2-one for researchers,

scientists, and drug development professionals.

Introduction
(R)-3-Methylpiperazin-2-one and (S)-3-Methylpiperazin-2-one are chiral enantiomers of the

heterocyclic compound 3-methylpiperazin-2-one. As chiral molecules, their three-dimensional

arrangement is non-superimposable, leading to potentially distinct pharmacological and

toxicological profiles. This guide provides a comparative overview of their synthesis,

physicochemical properties, and known biological applications, highlighting their stereospecific

roles in medicinal chemistry. While direct comparative performance data is limited, this

document consolidates available information to guide research and development.

Physicochemical Properties
The fundamental physicochemical properties of the (R) and (S) enantiomers are identical due

to their shared molecular formula and connectivity.
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Property Value

Molecular Formula C₅H₁₀N₂O

Molecular Weight 114.15 g/mol

CAS Number (R): 922178-61-8(S): 78551-38-9

Appearance Typically a solid

Molecular Structure
(R)-3-Methylpiperazin-2-one

(S)-3-Methylpiperazin-2-one

Enantioselective Synthesis
The synthesis of enantiomerically pure (R)- and (S)-3-methylpiperazin-2-one is crucial for their

application in drug discovery. The choice of a chiral starting material, specifically a D- or L-

amino acid ester, dictates the final stereochemistry of the piperazinone ring.[1]

Experimental Protocol: Synthesis of (R)-3-
Methylpiperazin-2-one
This protocol is adapted from a patented synthesis method.[2]

Step 1: Synthesis of N-Cbz-aminoacetaldehyde

N-Cbz-ethanolamine is oxidized using a TEMPO oxidation system at -10°C to 0°C to yield N-

Cbz-aminoacetaldehyde.

Step 2: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate

Dissolve 33g of D-alanine methyl ester hydrochloride in 200mL of dichloromethane (DCM)

and neutralize with 25g of triethylamine.

Filter the salt and collect the filtrate.

Add 40g of N-Cbz-aminoacetaldehyde in 300mL of methanol to the filtrate, stir for 15

minutes, and cool to 0°C.
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Add 48g of triethylamine, followed by the portion-wise addition of 87g of sodium

triacetoxyborohydride.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction with a saturated sodium bicarbonate solution and extract the aqueous

layer with DCM.

Combine the organic phases and concentrate to obtain the crude product. Purify by silica gel

column chromatography.

Step 3: Synthesis of (R)-3-methylpiperazin-2-one

Add 10g of the product from Step 2 to 100mL of methanol.

Add 3g of palladium on carbon (Pd/C) and introduce hydrogen gas to 1.8 MPa.

Stir the reaction at room temperature overnight, monitoring for completion by HPLC.

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol

9/1) to yield (R)-3-methylpiperazin-2-one as a white solid.[2]

To synthesize (S)-3-Methylpiperazin-2-one, the same protocol is followed, but D-alanine methyl

ester hydrochloride in Step 2 is replaced with L-alanine methyl ester hydrochloride.[1]

Biological Significance and Applications
The biological activities of derivatives of 3-methylpiperazin-2-one are highly dependent on their

stereochemistry. The (R) and (S) enantiomers serve as building blocks for distinct classes of

biologically active molecules.

(R)-3-Methylpiperazin-2-one: A Scaffold for Anticancer
and Antimicrobial Agents
Derivatives of (R)-3-methylpiperazin-2-one have been investigated for their potential as

therapeutic agents.
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Anticancer Activity: N-methyl piperazine derivatives, which can be synthesized from the (R)-

enantiomer, have shown cytotoxic activity against human cancer cell lines, including lung,

colon, and pancreatic cancer lines. The proposed mechanism of action involves the inhibition

of the Epidermal Growth Factor Receptor (EGFR).[3]

Antimicrobial Properties: The piperazine moiety is a known pharmacophore in many

antibiotics. Derivatives of (R)-3-methylpiperazin-2-one have demonstrated antimicrobial

properties against various bacterial strains.[3]

(S)-3-Methylpiperazin-2-one: A Key Intermediate for
Neuropathic Pain Ligands
(S)-3-Methylpiperazin-2-one is a crucial building block in the synthesis of selective ligands for

the Cavα2δ-1 subunit of voltage-gated calcium channels, a target for the treatment of

neuropathic pain.[1] Research has shown that the desired pharmacological activity often

resides exclusively in a specific enantiomer of the final compound, underscoring the

importance of using the enantiomerically pure (S)-form of the piperazinone intermediate.[1][4]

Additionally, this enantiomer has been identified as "Fezolinetant Impurity 14" in the production

of the drug Fezolinetant.[1]

Comparative Biological Performance
Currently, there is a lack of publicly available experimental data directly comparing the

performance of (R)-3-Methylpiperazin-2-one and (S)-3-Methylpiperazin-2-one against the

same biological targets. Their distinct applications in medicinal chemistry suggest that they are

often utilized for different therapeutic goals. The (R)-enantiomer is associated with EGFR

inhibition, while the (S)-enantiomer is linked to Cavα2δ-1 ligand synthesis.

Experimental Protocols for Biological Assays
The following are generalized protocols for assays relevant to the known biological targets of

derivatives of each enantiomer.

Protocol: EGFR Kinase Inhibition Assay (Luminescent)
This protocol is based on commercially available assays like the ADP-Glo™ Kinase Assay and

is suitable for determining the IC50 value of potential inhibitors.[5]
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Reagent Preparation:

Prepare a stock solution of the test compound (derived from (R)-3-methylpiperazin-2-
one) in 100% DMSO.

Create a serial dilution of the test compound in kinase assay buffer.

Dilute recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase

assay buffer.

Assay Plate Setup (96-well plate):

Add 5 µL of the diluted test compound or control inhibitor to the wells.

Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

Prepare a master mix containing ATP and the substrate.

Kinase Reaction:

Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well.

Incubate at room temperature for 60 minutes.

Signal Detection:

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes.

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes.

Data Acquisition and Analysis:

Measure the luminescence using a plate reader.

Plot the percent inhibition against the logarithm of the inhibitor concentration and

determine the IC50 value using non-linear regression.
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Protocol: Cavα2δ-1 Radioligand Binding Assay
This protocol is a generalized method for a competitive binding assay to determine the affinity

(Ki) of a compound for the Cavα2δ-1 receptor.[6][7]

Membrane Preparation:

Homogenize cells or tissues expressing the Cavα2δ-1 subunit in an ice-cold buffer.

Centrifuge to pellet the membranes. Wash the pellet and resuspend in an assay buffer.

Determine the protein concentration.

Assay Setup (96-well plate):

Total Binding: Add assay buffer, a radioligand (e.g., [³H]-gabapentin), and the membrane

preparation.

Non-specific Binding: Add a high concentration of an unlabeled competitor, the

radioligand, and the membrane preparation.

Competitive Binding: Add serial dilutions of the test compound (derived from (S)-3-

methylpiperazin-2-one), the radioligand, and the membrane preparation.

Incubation:

Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

Filtration and Washing:

Rapidly filter the contents of each well through glass fiber filters to separate bound and

free radioligand.

Wash the filters with ice-cold wash buffer.

Detection and Analysis:

Place the filters in scintillation vials with a scintillation cocktail.
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Measure radioactivity using a liquid scintillation counter.

Calculate the specific binding and plot the percentage of specific binding against the log of

the competitor concentration to determine the IC50. Convert the IC50 to a Ki value using

the Cheng-Prusoff equation.

Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways associated with the biological targets

of the derivatives of each enantiomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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